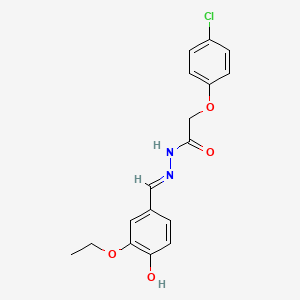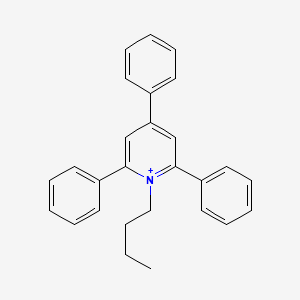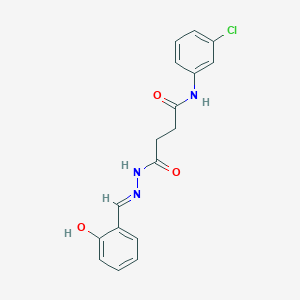![molecular formula C21H16N2O3S2 B15013935 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core and the subsequent introduction of the benzenesulfonyl and cyano groups. One common synthetic route involves the following steps:
-
Formation of the Cyclopenta[b]thiophene Core: : This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions. The cyclization reaction can be facilitated by using reagents like phosphorus pentasulfide (P4S10) or sulfurizing agents .
-
Introduction of the Benzenesulfonyl Group: : The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine .
-
Introduction of the Cyano Group: : The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine .
-
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the cyano group or other substituents .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation . It has been evaluated for its antiproliferative activities against various cancer cell lines, including HT-29 and A549 .
-
Materials Science: : The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials . It has been studied for its photovoltaic properties in donor-acceptor copolymers .
-
Biological Research: : The compound has been investigated for its antimicrobial and antioxidant properties . It has shown activity against various microorganisms and has potential as an antioxidant agent .
Mecanismo De Acción
The mechanism of action of 4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition leads to a disruption of the tumor’s metabolic processes, ultimately resulting in cell death.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thiophene core and have been studied for their cytotoxicity and therapeutic potential.
Synthetic Thiophene Derivatives: Compounds such as Tipepidine and Tioconazole contain thiophene nuclei and have been used in various medicinal applications.
Uniqueness
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE stands out due to its unique combination of a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C21H16N2O3S2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C21H16N2O3S2/c22-13-18-17-7-4-8-19(17)27-21(18)23-20(24)14-9-11-16(12-10-14)28(25,26)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,23,24) |
Clave InChI |
ZVEZXTRNKOTBCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15013857.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013861.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15013862.png)
![propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B15013863.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15013876.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)



![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
